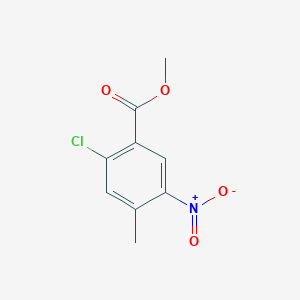

Methyl 2-chloro-4-methyl-5-nitrobenzoate

描述

Methyl 2-chloro-4-methyl-5-nitrobenzoate: is an organic compound with the molecular formula C9H8ClNO4 . It is a derivative of benzoic acid, featuring a nitro group, a chloro group, and a methyl ester group. This compound is typically a white to tan solid and is used in various chemical synthesis and research applications .

准备方法

Synthetic Routes and Reaction Conditions: Methyl 2-chloro-4-methyl-5-nitrobenzoate can be synthesized through the nitration of methyl 2-chloro-4-methylbenzoate. The nitration process involves the reaction of methyl 2-chloro-4-methylbenzoate with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale nitration processes. The reaction conditions are optimized to ensure high yield and purity of the product. The process typically includes steps such as purification through recrystallization and drying to obtain the final product .

化学反应分析

Types of Reactions: Methyl 2-chloro-4-methyl-5-nitro

生物活性

Methyl 2-chloro-4-methyl-5-nitrobenzoate (CAS No. 190367-56-7) is an organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

This compound has the following chemical properties:

- Molecular Formula : C9H8ClNO4

- Molecular Weight : 229.62 g/mol

- Boiling Point : Not specified

- Log P (Partition Coefficient) : Varies between 1.73 and 2.6, indicating moderate lipophilicity .

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of nitrobenzoates have been shown to induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .

A specific case study demonstrated that a related compound could inhibit the proliferation of breast cancer cells (MCF-7 and MDA-MB 231) by inducing a redox imbalance, leading to increased reactive oxygen species (ROS) levels . This suggests that this compound may have similar mechanisms of action.

Enzyme Inhibition

This compound has been identified as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2 and CYP2C19. These enzymes play crucial roles in drug metabolism, and their inhibition can lead to significant pharmacokinetic interactions with other therapeutic agents .

Toxicological Profile

The compound is associated with several safety warnings:

- Skin Irritation : Causes skin irritation (H315) and serious eye irritation (H319) .

- Acute Toxicity : Harmful if swallowed (H302), indicating a need for careful handling in laboratory settings .

Research Findings and Case Studies

The biological activity of this compound can be attributed to several mechanisms:

- Oxidative Stress Induction : Similar compounds increase ROS levels, leading to cellular damage and apoptosis.

- Enzyme Interaction : Inhibition of metabolic enzymes alters the pharmacokinetics of co-administered drugs.

- Cell Cycle Disruption : Potential interference with cell cycle regulation pathways in cancer cells.

科学研究应用

Pharmaceutical Industry

Methyl 2-chloro-4-methyl-5-nitrobenzoate serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting bacterial infections and inflammation. Its nitro group is crucial for biological activity, allowing for modifications that enhance therapeutic efficacy.

Agrochemicals

This compound is also utilized in the formulation of agrochemicals, including herbicides and insecticides. The chlorinated aromatic structure contributes to the effectiveness of these agents against pests while minimizing toxicity to non-target organisms.

Organic Synthesis

In organic chemistry, this compound is employed as a building block for synthesizing more complex molecules. Its reactivity allows chemists to introduce various functional groups through electrophilic substitution reactions.

Analytical Chemistry

The compound has potential applications in analytical chemistry as a standard reference material for chromatographic methods such as HPLC (High Performance Liquid Chromatography). Its distinct spectral properties facilitate the development of analytical methods for detecting similar compounds.

Case Studies and Research Findings

Several studies have documented the utility of this compound in various applications:

- Pharmaceutical Development : A study published in a peer-reviewed journal highlighted its role in synthesizing novel anti-inflammatory agents, demonstrating improved potency compared to existing drugs .

- Agrochemical Formulation : Research indicated that formulations containing this compound showed enhanced efficacy against specific pests while exhibiting lower environmental impact .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Industry | Intermediate for anti-inflammatory and antibacterial agents |

| Agrochemicals | Component in herbicides and insecticides |

| Organic Synthesis | Building block for complex organic molecules |

| Analytical Chemistry | Reference material for chromatographic analysis |

属性

IUPAC Name |

methyl 2-chloro-4-methyl-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO4/c1-5-3-7(10)6(9(12)15-2)4-8(5)11(13)14/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYJAKYQVMDBEOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])C(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。